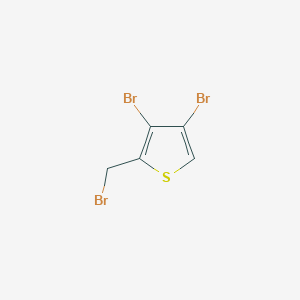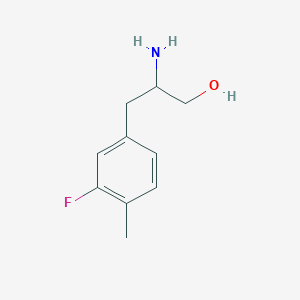
(s)-1-(1h-Indazol-5-yl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(s)-1-(1H-indazol-5-yl)éthanamine est un composé chiral présentant un cycle indazole substitué par un groupe éthanamine. Ce composé est d'un intérêt significatif en chimie médicinale en raison de ses activités biologiques potentielles et de ses applications dans le développement de médicaments.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l'(s)-1-(1H-indazol-5-yl)éthanamine implique généralement les étapes suivantes :
Formation du cycle indazole : Le cycle indazole peut être synthétisé par des réactions de cyclisation impliquant des hydrazines et des composés aromatiques ortho-substitués.
Introduction du groupe éthanamine : Le groupe éthanamine peut être introduit par amination réductrice du précurseur cétonique ou aldéhydique correspondant.
Méthodes de production industrielle
Les méthodes de production industrielle de l'(s)-1-(1H-indazol-5-yl)éthanamine peuvent impliquer une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Cela comprend souvent l'utilisation de réacteurs à écoulement continu et de techniques de purification avancées.
Analyse Des Réactions Chimiques
Types de réactions
(s)-1-(1H-indazol-5-yl)éthanamine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des oxydes correspondants ou d'autres dérivés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels liés au cycle indazole.
Substitution : Le groupe éthanamine peut participer à des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Les agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont fréquemment utilisés.
Substitution : Les réactions de substitution nucléophile impliquent souvent des réactifs comme les halogénoalcanes et les bases fortes.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des oxydes d'indazole, tandis que la réduction peut produire divers dérivés réduits.
Applications de la recherche scientifique
(s)-1-(1H-indazol-5-yl)éthanamine a une large gamme d'applications de recherche scientifique :
Chimie : Il est utilisé comme élément de base dans la synthèse de molécules plus complexes.
Biologie : Le composé est étudié pour ses interactions potentielles avec des cibles biologiques.
Industrie : Le composé est utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action de l'(s)-1-(1H-indazol-5-yl)éthanamine implique son interaction avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs. Ces interactions peuvent moduler diverses voies biochimiques, conduisant aux effets biologiques observés du composé.
Applications De Recherche Scientifique
(s)-1-(1H-Indazol-5-yl)ethanamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological targets.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (s)-1-(1H-Indazol-5-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
1H-Indole-3-éthanamine : Ce composé présente un cycle indole au lieu d'un cycle indazole.
Dérivés de 2H-indazole : Ces composés ont des structures similaires mais diffèrent par la position des atomes d'azote dans le cycle.
Unicité
(s)-1-(1H-indazol-5-yl)éthanamine est unique en raison de son motif de substitution spécifique et de sa nature chirale, ce qui peut entraîner des activités biologiques distinctes par rapport à ses analogues.
Propriétés
Formule moléculaire |
C9H11N3 |
|---|---|
Poids moléculaire |
161.20 g/mol |
Nom IUPAC |
(1S)-1-(1H-indazol-5-yl)ethanamine |
InChI |
InChI=1S/C9H11N3/c1-6(10)7-2-3-9-8(4-7)5-11-12-9/h2-6H,10H2,1H3,(H,11,12)/t6-/m0/s1 |
Clé InChI |
XAOQGHCTRDZPSK-LURJTMIESA-N |
SMILES isomérique |
C[C@@H](C1=CC2=C(C=C1)NN=C2)N |
SMILES canonique |
CC(C1=CC2=C(C=C1)NN=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate](/img/structure/B12074346.png)



![tert-Butyl N-[3-(difluoromethyl)-2-pyridyl]carbamate](/img/structure/B12074385.png)





![7-Pentofuranosyl-7h-tetrazolo[5,1-i]purine](/img/structure/B12074420.png)


![[({[(2R,3S,4R,5R)-5-(6-amino-8-bromo-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy]phosphonic acid](/img/structure/B12074448.png)
